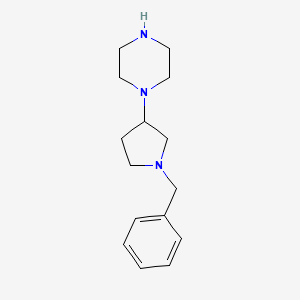

1-(1-Benzylpyrrolidin-3-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18/h1-5,15-16H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCCCZXXGZOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCNCC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659465 | |

| Record name | 1-(1-Benzylpyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765878-69-1 | |

| Record name | 1-(1-Benzylpyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(1-Benzylpyrrolidin-3-yl)piperazine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 1-(1-Benzylpyrrolidin-3-yl)piperazine, a key structural motif in contemporary medicinal chemistry. The document details two primary synthetic strategies, with a principal focus on a robust and scalable route involving the reductive amination of N-benzyl-3-pyrrolidinone. We will explore the underlying chemical principles, provide detailed, step-by-step experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this important scaffold.

Introduction and Strategic Overview

The 1-(pyrrolidin-3-yl)piperazine substructure is a privileged scaffold found in a multitude of biologically active compounds, valued for its ability to interact with various biological targets. The pyrrolidine ring offers a constrained three-dimensional geometry, while the piperazine moiety provides a basic nitrogen center crucial for salt formation and receptor interaction. The N-benzyl group serves as a common protecting group for the pyrrolidine nitrogen, which can be readily removed via hydrogenolysis to allow for further derivatization.

The synthesis of this compound presents a key challenge in selectively forming the C-N bond at the 3-position of the pyrrolidine ring with the nitrogen of the piperazine ring. This guide will focus on a highly efficient and widely adopted strategy: the reductive amination of a key ketone intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, both hinging on the formation of the C3-N(piperazine) bond.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy 1 (Reductive Amination): This is the preferred and most direct route. It involves the disconnection of the target C-N bond to reveal N-benzyl-3-pyrrolidinone and piperazine. This pathway is advantageous due to its operational simplicity and the commercial availability of the starting materials.

-

Strategy 2 (Nucleophilic Substitution): This alternative involves disconnecting the same C-N bond to yield piperazine and an N-benzyl-3-pyrrolidine functionalized with a good leaving group (LG), such as a tosylate, mesylate, or halide. This route requires an additional step to install the leaving group, typically from the corresponding alcohol.

Synthesis of Key Intermediate: N-Benzyl-3-pyrrolidinone

The cornerstone of this synthesis is the efficient preparation of N-benzyl-3-pyrrolidinone. A well-established method involves a Dieckmann cyclization of a diester precursor, followed by hydrolysis and decarboxylation.[1]

Synthetic Pathway

The synthesis begins with readily available ethyl acrylate and benzylamine. A Michael addition, followed by N-alkylation with ethyl chloroacetate, yields a key diester intermediate. This intermediate undergoes an intramolecular Dieckmann condensation to form the five-membered ring, which is subsequently hydrolyzed and decarboxylated to afford the target ketone.[1][2]

Caption: Workflow for N-Benzyl-3-pyrrolidinone synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate

-

To a stirred solution of benzylamine (1 equiv.) in ethanol, add ethyl acrylate (2.2 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC until the benzylamine is consumed.

-

Remove the solvent under reduced pressure to yield the crude diester, which can often be used in the next step without further purification.

Step 2: Dieckmann Cyclization

-

Prepare a solution of sodium ethoxide (1.2 equiv.) in anhydrous toluene.

-

Add the crude diester from the previous step dropwise to the sodium ethoxide solution at reflux.

-

Maintain reflux for 4-6 hours until cyclization is complete (monitored by TLC).[2]

-

Cool the reaction mixture to room temperature and quench by carefully adding aqueous hydrochloric acid to neutralize the base.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

-

Add concentrated hydrochloric acid to the crude β-keto ester from the previous step.

-

Heat the mixture to reflux for 8-10 hours to effect both hydrolysis and decarboxylation.[2]

-

Cool the reaction mixture and neutralize to a pH of 12-13 with a solid base like sodium hydroxide.[2]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to obtain pure N-benzyl-3-pyrrolidinone.[2]

Final Synthesis via Reductive Amination

Reductive amination is a powerful and selective method for forming carbon-nitrogen bonds. It proceeds via the in-situ formation of an iminium ion intermediate from the ketone and amine, which is then reduced by a hydride reagent.

Mechanistic Rationale

The reaction between N-benzyl-3-pyrrolidinone and piperazine in a slightly acidic medium forms a hemiaminal, which then dehydrates to form a reactive iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is employed to reduce the iminium ion to the final amine product.[3][4] NaBH(OAc)₃ is the reagent of choice because it is less reactive towards ketones and aldehydes than other hydrides like NaBH₄ or NaCNBH₃, minimizing side reactions and allowing for a one-pot procedure.

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

Materials:

-

N-Benzyl-3-pyrrolidinone (1 equiv.)

-

N-Boc-piperazine (1.1 equiv.) - Note: Using mono-protected piperazine prevents the formation of undesired dialkylated byproducts.[5]

-

Sodium triacetoxyborohydride (1.5 equiv.)

-

Dichloroethane (DCE) or Dichloromethane (DCM) as solvent

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve N-benzyl-3-pyrrolidinone and N-Boc-piperazine in DCE.

-

Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture, controlling any effervescence.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate) by flash column chromatography.

Step 4: Boc Deprotection

-

Dissolve the purified Boc-protected intermediate in a suitable solvent such as DCM or methanol.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4.0 M solution of HCl in dioxane.[5]

-

Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., dihydrochloride).

-

The free base can be obtained by dissolving the salt in water and basifying with NaOH, followed by extraction with an organic solvent.

Data Summary

The following table summarizes typical reaction parameters for the key reductive amination step.

| Parameter | Value/Condition | Rationale |

| Solvent | Dichloroethane (DCE) | Aprotic, effectively solubilizes reactants. |

| Reducing Agent | NaBH(OAc)₃ | Mild and selective for iminium ions over ketones.[3] |

| Piperazine Source | N-Boc-piperazine | Prevents dialkylation and simplifies purification.[5] |

| Acid Catalyst | Acetic Acid | Facilitates the dehydration of the hemiaminal intermediate. |

| Temperature | Room Temperature | Sufficient for reaction; avoids decomposition. |

| Typical Yield | 70-90% (over 2 steps) | High efficiency for both coupling and deprotection. |

| Purity (Post-Chroma.) | >98% | Achievable with standard purification techniques. |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, N-benzyl-3-pyrrolidinone, via a Dieckmann cyclization pathway. The second, and final, stage employs a robust reductive amination protocol using mono-Boc-protected piperazine and sodium triacetoxyborohydride, followed by acidic deprotection. This methodology is scalable, high-yielding, and utilizes readily available reagents, making it an authoritative and field-proven choice for researchers in drug discovery and development.

References

A Technical Guide to the Physicochemical Characterization of 1-(1-Benzylpyrrolidin-3-yl)piperazine for Drug Development

Abstract: This guide provides a comprehensive framework for the detailed physicochemical characterization of 1-(1-Benzylpyrrolidin-3-yl)piperazine, a novel scaffold with significant potential in medicinal chemistry. Recognizing the scarcity of published experimental data for this specific molecule, this document serves as a methodological whitepaper for researchers and drug development professionals. It outlines the strategic importance of each physicochemical parameter, provides validated, step-by-step experimental protocols for their determination, and explains the scientific rationale behind these technical choices. The protocols herein are designed to generate the robust and reliable data required to assess the drug-like properties of this compound, enabling informed decisions in lead optimization and preclinical development.

Introduction and Strategic Imperative

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant cause of late-stage attrition is suboptimal physicochemical properties, which govern a compound's absorption, distribution, metabolism, and excretion (ADME). The molecule this compound presents a compelling chemical scaffold, incorporating features common in centrally active agents and other therapeutic areas.[1][2]

Figure 1: Chemical Structure of this compound

(Note: Image is a representation)

(Note: Image is a representation)

Its structure features:

-

A Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle.

-

A Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions. This moiety is a privileged structure in drug design, often used to improve aqueous solubility and modulate lipophilicity.[3]

-

A Benzyl Group: A lipophilic moiety that can influence receptor binding and membrane permeability.

-

Multiple Basic Centers: The nitrogen atoms in the pyrrolidine and piperazine rings are basic, making the compound a polyprotic base. This has profound implications for its ionization state in different physiological environments.

A thorough understanding of its pKa, lipophilicity (LogP/LogD), aqueous solubility, and chemical stability is not merely a data-collection exercise; it is a critical prerequisite for predicting its in vivo behavior, guiding formulation development, and ensuring the integrity of a potential drug candidate.[4][5]

Characterization Workflow: From In Silico to Experimental Validation

The characterization of a novel compound begins with computational (in silico) prediction to establish a baseline hypothesis. These predictions, while valuable, must be rigorously validated through experimental determination. This dual approach is efficient and scientifically sound, ensuring that resources are directed by data-driven hypotheses.

Caption: High-level workflow for physicochemical characterization.

Predicted Physicochemical Profile

Computational tools provide rapid, low-cost estimations of key properties. These serve as a starting point for designing experimental protocols.

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 245.37 g/mol | Compliant with Lipinski's Rule of 5 (<500), favoring good absorption.[6] |

| pKa (Strongest Basic) | 9.35 ± 0.40[7] | The piperazine nitrogen is expected to be significantly protonated at physiological pH (7.4), which will enhance aqueous solubility. |

| XLogP3-AA | 1.3 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[8] |

| H-Bond Donor Count | 1[7] | Compliant with Lipinski's Rule of 5 (<5), favorable for membrane permeability. |

| H-Bond Acceptor Count | 3[7] | Compliant with Lipinski's Rule of 5 (<10), favorable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 18.5 Ų[7] | Low TPSA value, strongly suggests good potential for blood-brain barrier penetration. |

Ionization Constant (pKa) Determination

Causality: The pKa is the pH at which a compound is 50% ionized.[9] For a dibasic molecule like this compound, there will be at least two pKa values corresponding to the protonation of the two most basic nitrogen atoms. This ionization state dictates solubility, receptor interaction, and the ability to cross lipid membranes.[4][10] A drug that is ionized is more water-soluble but less able to cross cell membranes.[9][11] Therefore, knowing the pKa values is essential to predict its behavior in the acidic environment of the stomach (pH ~1-3) versus the neutral environment of the blood (pH ~7.4).[9]

Methodology: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement principle.[12] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[13]

Protocol:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[13]

-

Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a final concentration of approximately 1 mM. If solubility is limited, a small percentage of a co-solvent like methanol can be used, but the pKa value will need to be extrapolated back to 0% co-solvent.[12]

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to the solution to maintain a constant ionic strength throughout the titration.[13]

-

Initial Acidification: As this is a basic compound, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure all basic centers are fully protonated.

-

Titration: Place the solution in a thermostated vessel (25°C) on a magnetic stirrer. Immerse the pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[13]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[13]

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points. For greater accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peaks of the derivative curve indicate the equivalence points, and the pKa values can be determined from the original curve at half the volume of these points.[14] For multiprotic systems, analysis using Bjerrum plots can be effective.[15]

Lipophilicity (LogP / LogD) Determination

Causality: Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one.[6] It is a critical determinant of ADME properties, including membrane permeability, plasma protein binding, and volume of distribution.[16]

-

LogP: The partition coefficient for the neutral form of the molecule.

-

LogD: The distribution coefficient at a specific pH, which accounts for all species (neutral and ionized). For an ionizable compound, LogD is the more physiologically relevant parameter.[17]

An optimal LogD at pH 7.4 (LogD₇.₄) is typically sought. For oral drugs, a range of 1-3 is often targeted, while CNS-active drugs may require a LogD around 2 for effective blood-brain barrier penetration.[8][16]

Methodology: OECD 107 Shake-Flask Method

This is the internationally recognized standard method for LogP determination and is adaptable for LogD.[18][19] It involves directly measuring the concentration of the solute in two immiscible phases after they have reached equilibrium.

Protocol:

-

Solvent Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them overnight and then separating the layers. For LogD determination, use a buffer of the desired pH (e.g., phosphate buffer at pH 7.4) instead of pure water.[20]

-

Compound Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol based on its predicted LogP).

-

Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine the pre-saturated n-octanol and buffer phases in a defined volume ratio. Add a small amount of the compound stock solution. The final concentration should not exceed 0.01 M in either phase.[20]

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. Gentle shaking is preferred to avoid the formation of emulsions.

-

Phase Separation: Separate the two phases cleanly. Centrifugation is the most effective method to ensure complete separation.[19]

-

Quantification: Accurately determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the LogD using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in buffer] )

-

Validation: The protocol should be repeated with at least two different phase volume ratios to ensure the result is consistent. The final LogD values should fall within a range of ± 0.3 log units.[21]

Aqueous Solubility Profiling

Causality: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation.[22] Two types of solubility are relevant:

-

Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock (e.g., DMSO), precipitates in an aqueous buffer. It is a high-throughput measurement relevant for early discovery, where compounds are often tested in this manner in biological assays.[23][24]

-

Thermodynamic Solubility: The true equilibrium solubility of the solid form of the compound in a buffer. This is a more time-consuming but crucial measurement for lead optimization and pre-formulation.[22][25]

Caption: Comparison of Kinetic vs. Thermodynamic solubility workflows.

Methodology: Kinetic Solubility via Nephelometry

Protocol:

-

Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Assay Plate: In a 96-well microplate, add aqueous buffer (e.g., PBS, pH 7.4).

-

Addition: Add a small volume (e.g., 2 µL) of the DMSO stock to the buffer to achieve a target theoretical concentration (e.g., 200 µM) and a low final DMSO percentage (e.g., 2%).[23]

-

Incubation: Shake the plate at room temperature for 1-2 hours.[26]

-

Measurement: Measure the turbidity of the solution using a laser nephelometer, which detects scattered light from any precipitate formed. The concentration at which significant light scatter is observed is the kinetic solubility limit.

Methodology: Thermodynamic Solubility via Shake-Flask

Protocol:

-

Preparation: Add an excess amount of the solid compound (powder form) to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4). Ensure enough solid is present that some remains undissolved at equilibrium.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[22]

-

Sample Processing: After incubation, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[24]

Chemical Stability Assessment (Forced Degradation)

Causality: A drug candidate must be stable enough to withstand manufacturing, storage, and administration. Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to identify likely degradation products and establish the intrinsic stability of a molecule.[27][28] The goal is to induce 5-20% degradation to ensure that the analytical methods are "stability-indicating," meaning they can separate the intact drug from its degradation products.[27][29]

Methodology: ICH Q1A(R2) Stress Testing

A stock solution of the compound (e.g., 1 mg/mL) is subjected to the following conditions in parallel, alongside a control solution stored at 4°C in the dark.[30]

Protocol:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the sample before analysis.[30]

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.

-

Oxidation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.

-

Thermal Degradation: Store the solution (in a neutral buffer) and the solid compound in an oven at an elevated temperature (e.g., 70°C).[30]

-

Photolytic Degradation: Expose the solution (in a photostable container) to a light source that provides both UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[30][31] A parallel sample should be wrapped in foil as a dark control.

-

Analysis: Analyze all stressed samples and controls by a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector or LC-MS). Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.

Summary and Data Consolidation

The culmination of these studies is a comprehensive physicochemical profile that provides a holistic view of the molecule's drug-like potential. This data is essential for guiding subsequent structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

| Parameter | Experimental Method | Target Condition | Result |

| pKa₁ | Potentiometric Titration | 25°C, 0.15M KCl | (To be determined) |

| pKa₂ | Potentiometric Titration | 25°C, 0.15M KCl | (To be determined) |

| LogD₇.₄ | Shake-Flask (OECD 107) | pH 7.4, 25°C | (To be determined) |

| Kinetic Solubility | Nephelometry | pH 7.4, 2h, RT | (To be determined) |

| Thermodynamic Solubility | Shake-Flask | pH 7.4, 24h, RT | (To be determined) |

| Stability | Forced Degradation (ICH) | Acid, Base, H₂O₂, Heat, Light | (Summary of degradation %) |

Conclusion

The systematic characterization of this compound, as outlined in this guide, provides the foundational data necessary for its progression as a potential drug candidate. By employing these robust, validated methodologies, research and development teams can accurately assess its strengths and liabilities, predict its in vivo behavior, and make informed, data-driven decisions. This rigorous, front-loaded approach to understanding a molecule's fundamental physicochemical properties is a cornerstone of efficient and successful modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. Page loading... [guidechem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. partone.litfl.com [partone.litfl.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. pubs.acs.org [pubs.acs.org]

- 16. acdlabs.com [acdlabs.com]

- 17. acdlabs.com [acdlabs.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. govinfo.gov [govinfo.gov]

- 21. enfo.hu [enfo.hu]

- 22. enamine.net [enamine.net]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. asianpubs.org [asianpubs.org]

- 26. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 27. resolvemass.ca [resolvemass.ca]

- 28. ijcrt.org [ijcrt.org]

- 29. biopharminternational.com [biopharminternational.com]

- 30. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 31. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(1-Benzylpyrrolidin-3-yl)piperazine

Disclaimer: As of the latest literature review, specific studies detailing the mechanism of action for 1-(1-Benzylpyrrolidin-3-yl)piperazine are not publicly available. This guide, therefore, presents a scientifically-grounded hypothetical mechanism of action based on the known pharmacology of structurally similar benzylpiperazine and pyrrolidine-containing compounds. The experimental protocols detailed herein provide a comprehensive roadmap for the elucidation and validation of this proposed mechanism.

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its interaction with a variety of central nervous system (CNS) targets.[1][2] Compounds incorporating this structure frequently exhibit activity at dopamine, serotonin, and adrenergic receptors, making them valuable tools in the development of therapeutics for psychiatric and neurological disorders.[1] The novel compound, this compound, combines the piperazine ring with a benzylpyrrolidine group, suggesting a potentially complex and multi-target pharmacological profile. This guide will explore a proposed mechanism of action for this compound and detail the necessary experimental workflows to verify its activity.

Part 1: Proposed Mechanism of Action

Based on the pharmacology of related benzylpiperazine derivatives, we hypothesize that this compound functions as a modulator of dopaminergic and serotonergic systems, with potential activity at adrenergic and sigma receptors. The primary proposed targets are the dopamine D4 receptor and the serotonin 5-HT1A receptor, with secondary interactions at the adrenergic alpha-2C receptor.

Primary Targets: Dopamine D4 and Serotonin 5-HT1A Receptors

Many piperazine derivatives show affinity for dopamine receptors, particularly the D2-like family (D2, D3, and D4).[3] The D4 receptor, primarily expressed in the prefrontal cortex, hippocampus, and amygdala, is a key target for neuropsychiatric drug development due to its role in cognition and emotion.[4][5] We propose that this compound may act as a partial agonist at the D4 receptor. Partial agonism would allow for the modulation of dopamine signaling in a more controlled manner than a full agonist, potentially offering therapeutic benefits with a reduced side effect profile.[4]

Simultaneously, the chemical structure suggests a strong likelihood of interaction with serotonin receptors. The 5-HT1A receptor, a G protein-coupled receptor (GPCR) coupled to Gi protein, is a well-established target for anxiolytic and antidepressant medications.[6][7] Agonism or partial agonism at 5-HT1A receptors can increase dopamine release in the prefrontal cortex and striatum, which may contribute to therapeutic effects in conditions like schizophrenia and depression.[6] We hypothesize that this compound exhibits agonist or partial agonist activity at the 5-HT1A receptor.

Secondary Target: Adrenergic Alpha-2C Receptor

A number of centrally acting compounds also interact with adrenergic receptors. The alpha-2C adrenergic receptor subtype is involved in the regulation of neurotransmitter release.[8] Antagonism at this receptor can lead to an increase in sympathetic outflow and norepinephrine release.[9][10] This action could potentially synergize with the effects on dopamine and serotonin systems.

Signaling Pathways

The proposed interactions of this compound with its primary targets, the D4 and 5-HT1A receptors, would likely initiate signaling through Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12]

Caption: Proposed signaling pathway for this compound.

Part 2: Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a series of in vitro pharmacological assays are required. These experiments will determine the binding affinity of the compound for its putative targets and characterize its functional activity as an agonist, antagonist, or inverse agonist.

Workflow 1: Receptor Binding Assays

The initial step is to determine if this compound binds to the hypothesized receptors. This is achieved through competitive radioligand binding assays.[13][14][15]

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. 1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride | 1185003-26-2 | Benchchem [benchchem.com]

- 4. What are D4 receptor partial agonists and how do they work? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 7. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 8. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medical Pharmacology: The Pharmacology of Alpha-2-Receptor Antagonists [pharmacology2000.com]

- 10. Video: Adrenergic Antagonists: Pharmacological Actions of ɑ-Receptor Blockers [jove.com]

- 11. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

Introduction: The Piperazine Scaffold as a Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Piperazine Derivatives

The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in a multitude of clinically successful drugs is not coincidental; the scaffold possesses a unique combination of physicochemical properties that make it highly advantageous for drug design.[4][5][6] The two nitrogen atoms provide a high polar surface area and can act as both hydrogen bond donors and acceptors, which often leads to improved aqueous solubility and oral bioavailability.[4][5] Furthermore, the piperazine ring's chair conformation imparts a degree of structural rigidity, allowing for specific spatial arrangements of substituents to optimize interactions with biological targets.[4][5]

This structural and functional versatility has established piperazine as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[2][6][7] Consequently, piperazine derivatives have been successfully developed into therapeutic agents across a wide spectrum of diseases, demonstrating activities as anticancer, antimicrobial, antipsychotic, and antiviral agents, among others.[1][8][9]

This technical guide offers a comprehensive exploration of the major biological activities of piperazine derivatives for researchers, scientists, and drug development professionals. It delves into the underlying mechanisms of action, examines critical structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols for the evaluation of these potent compounds.

Anticancer Activity of Piperazine Derivatives

Arylpiperazines, in particular, have emerged as a highly promising class of compounds in oncology research.[6][10] Their therapeutic potential stems from their ability to modulate a variety of molecular targets and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[10][11] Numerous Food and Drug Administration (FDA)-approved anticancer drugs, such as Imatinib and Ponatinib, feature the piperazine moiety, underscoring its significance in the development of effective cancer therapies.[12]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of piperazine derivatives are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[11][13] A prominent mechanism involves the inhibition of protein kinases within critical signaling cascades that are frequently dysregulated in cancer.

One of the most crucial pathways targeted is the PI3K/Akt/mTOR pathway , a central regulator of cell growth, survival, and metabolism.[6] Many piperazine-based compounds have been designed to act as inhibitors of key kinases in this pathway, such as PI3K or Akt itself. By blocking these enzymes, the derivatives prevent the downstream signaling that promotes cell proliferation and suppresses apoptosis, thereby exerting a potent antitumor effect.[6] Another key mechanism is the induction of both intrinsic and extrinsic apoptotic pathways.[13] Some derivatives can trigger the release of cytochrome c from the mitochondria, activating the intrinsic pathway, while simultaneously activating the extrinsic pathway through the suppression of NF-κB, a key pro-survival transcription factor.[13]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of piperazine derivatives can be finely tuned by modifying their chemical structure. Key SAR observations include:

-

Aryl Substituents: The nature and position of substituents on the aryl ring attached to one of the piperazine nitrogens are critical. Electron-withdrawing groups can influence the electronic properties and binding affinity of the molecule to its target.[10]

-

N-Substituents: The substituent on the second nitrogen of the piperazine ring plays a crucial role in determining potency and selectivity. Incorporating bulky or heterocyclic moieties can enhance interactions with the target protein's binding pocket.[2] For instance, linking the piperazine to a quinoxaline ring has been shown to produce compounds that induce G2/M phase cell cycle arrest.[14]

-

Linker Chain: When a linker is present between the piperazine and another pharmacophore, its length and flexibility can significantly impact activity.[14]

Quantitative Data Summary: In Vitro Cytotoxicity

The efficacy of anticancer compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell growth).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxalinyl-piperazine | Breast (MCF-7) | 3.12 | [14] |

| Quinoxalinyl-piperazine | Pancreas (PANC-1) | 2.51 | [14] |

| Piperazine-benzothiazole | Colon (HCT116) | 6.38 | [12] |

| Piperazine Derivative (PCC) | Liver (SNU-475) | 6.98 | [13] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. The causality behind this choice is that viable cells contain mitochondrial dehydrogenases that can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. After incubation, remove the old medium and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a negative control (medium only).[6]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the IC50 value using non-linear regression analysis.[6]

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents.[7][15] Piperazine derivatives have been identified as a promising scaffold in this area, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[7][8][16][17]

Mechanism of Action

The antimicrobial mechanisms of piperazine derivatives are diverse. In bacteria, they can disrupt cell wall synthesis, inhibit DNA gyrase (an enzyme essential for DNA replication), or interfere with other critical metabolic pathways. For fungi, these compounds can disrupt the integrity of the cell membrane or inhibit enzymes crucial for fungal survival.[7] The specific mechanism is highly dependent on the overall structure of the derivative.

Structure-Activity Relationship (SAR) Insights

-

Antibacterial Activity: The incorporation of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or nitro (NO2), onto aryl substituents has been shown to enhance antibacterial activity.[15] Conversely, electron-donating groups often reduce potency.[15] The presence of a furan-2-carbonyl moiety attached to the piperazine ring has also demonstrated significant antibacterial effects.[18]

-

Antifungal Activity: Modifications that increase the lipophilicity of the molecule can enhance its ability to penetrate the fungal cell membrane, leading to improved antifungal activity. Some piperazine-containing flavonol derivatives have shown excellent activity against plant pathogenic fungi like Phomopsis sp.[19]

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[6]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Azole-piperazine analogue | Staphylococcus aureus | 3.1 - 25 | [18] |

| Piperazine-thiourea | Acinetobacter baumannii | 1.56 - 6.25 | [20] |

| Chalcone-piperazine | Candida albicans | 2.22 | [7] |

| Flavonol-piperazine | Phomopsis sp. | 12.9 | [19] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. The choice of this protocol is based on its efficiency, reproducibility, and ability to test multiple compounds and concentrations simultaneously.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[6]

-

Compound Dilution: Perform a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6]

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[6]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (i.e., visible growth). The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Antipsychotic Activity

Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs, primarily for the treatment of schizophrenia.[21][22][23] Many established antipsychotics, including clozapine and olanzapine, contain the piperazine scaffold.[22] These compounds primarily act as ligands for dopamine and serotonin receptors in the central nervous system.[3][21][22]

Mechanism of Action: Receptor Modulation

Schizophrenia is associated with dysregulation of dopaminergic and serotonergic neurotransmission. Antipsychotic piperazine derivatives typically function by modulating the activity of key receptors:

-

Dopamine D2 Receptors: Antagonism (blocking) of D2 receptors in the mesolimbic pathway is a primary mechanism for alleviating the "positive" symptoms of psychosis (e.g., hallucinations, delusions).[24]

-

Serotonin 5-HT2A Receptors: Antagonism of 5-HT2A receptors is believed to help reduce the "negative" symptoms (e.g., social withdrawal, apathy) and mitigate the extrapyramidal side effects associated with strong D2 blockade.[24]

-

Serotonin 5-HT1A Receptors: Partial agonism at 5-HT1A receptors can also contribute to the overall antipsychotic and anxiolytic effects.[25]

The therapeutic goal is to achieve a balanced affinity profile for these receptors to maximize efficacy while minimizing side effects.[25]

Quantitative Data Summary: Receptor Binding Affinity

The potency of antipsychotic candidates is often measured by their binding affinity (Ki) to target receptors. A lower Ki value indicates a higher binding affinity.

| Compound Type | Target Receptor | Ki (nM) | Reference |

| Benzoxazole-piperazine (Cmpd 29) | Dopamine D2 | 1.2 | [25] |

| Benzoxazole-piperazine (Cmpd 29) | Serotonin 5-HT1A | 0.8 | [25] |

| Benzoxazole-piperazine (Cmpd 29) | Serotonin 5-HT2A | 1.5 | [25] |

Experimental Protocol: Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a test compound for a specific receptor. The principle is based on competition: the test compound competes with a known radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells engineered to express the target receptor (e.g., D2 or 5-HT2A) or from specific brain regions (e.g., striatum).

-

Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled piperazine derivative (the competitor).

-

Incubation: Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 (the concentration of the competitor that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Antiviral Activity

The piperazine scaffold is present in several FDA-approved antiviral drugs, highlighting its importance in combating viral infections.[9] Derivatives have been developed with activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and coronaviruses like SARS-CoV-2.[9][26]

Mechanism of Action

Piperazine derivatives can inhibit viral replication at various stages of the viral life cycle:

-

Entry Inhibition: Some compounds act as entry inhibitors by binding to host cell receptors (like CCR5 for HIV), preventing the virus from gaining entry.[9]

-

Enzyme Inhibition: A common strategy is to target essential viral enzymes. For example, derivatives have been designed to inhibit the SARS-CoV-2 main protease (Mpro), an enzyme critical for processing viral polyproteins and enabling viral replication.[26]

-

Capsid Protein Interaction: Piperazine itself has been shown to bind to a hydrophobic pocket in the capsid protein of alphaviruses like the Chikungunya virus, suggesting a role in disrupting capsid assembly or function.[27]

Quantitative Data Summary: Antiviral Potency

Antiviral efficacy is often measured by the half-maximal effective concentration (EC50), the concentration of a drug that inhibits 50% of viral activity in cell culture.

| Compound Class | Virus | EC50 (µM) | Reference |

| Piperazine-substituted Mpro Inhibitor | SARS-CoV-2 | 0.40 | [26] |

| Benzimidazole-piperazine | Hepatitis B Virus (HBV) | < 16.4 | [9] |

| Flavonol-piperazine sulfonyl | Tobacco Mosaic Virus (TMV) | 110.4 µg/mL | [28] |

Conclusion

The piperazine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, forming the core of a vast number of biologically active compounds. Its favorable physicochemical properties and synthetic tractability allow for the development of derivatives that can precisely interact with a wide array of biological targets.[4][5] This guide has provided a technical overview of the significant anticancer, antimicrobial, antipsychotic, and antiviral activities of piperazine derivatives, detailing their mechanisms, structure-activity relationships, and the experimental protocols used for their evaluation. The continued exploration of this scaffold by medicinal chemists and drug development professionals promises to yield the next generation of innovative and effective therapeutic agents to address pressing global health challenges.[8][15]

References

- 1. benthamscience.com [benthamscience.com]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 9. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 18. ijbpas.com [ijbpas.com]

- 19. researchgate.net [researchgate.net]

- 20. Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Evaluation of 1-(1-Benzylpyrrolidin-3-yl)piperazine as a Putative Dopamine Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine agonists are critical tools in neuroscience research and hold significant therapeutic potential for a range of neurological and psychiatric disorders, including Parkinson's disease and depression.[1] This guide provides a comprehensive technical framework for the investigation of novel compounds as dopamine agonists, using the exemplar molecule, 1-(1-Benzylpyrrolidin-3-yl)piperazine. While specific data for this compound is not extensively available in public literature, its structural motifs, containing both a benzylpyrrolidine and a piperazine moiety, suggest a potential interaction with dopamine receptors. This document will therefore serve as a roadmap for its synthesis, characterization, and validation. We will delve into the foundational principles of dopamine receptor signaling, provide detailed protocols for in vitro and in vivo evaluation, and offer insights into the interpretation of experimental data.

Introduction: The Rationale for Novel Dopamine Agonists

The dopaminergic system is a cornerstone of several vital brain functions, including motor control, motivation, reward, and cognition.[2][3] Dopamine exerts its effects through five distinct G protein-coupled receptors (GPCRs), classified into two families: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2][4] D1-like receptors typically couple to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][5] Conversely, D2-like receptors are generally coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.[2][5] The intricate and sometimes opposing roles of these receptor subtypes underscore the need for novel agonists with specific receptor affinities and functional activities to dissect their physiological roles and to develop more targeted therapeutics.

The piperazine scaffold is a common feature in many centrally active compounds, with derivatives known to interact with dopaminergic, serotonergic, and adrenergic receptors.[6] The benzyl moiety can also contribute to receptor affinity and selectivity. The combination of a benzylpyrrolidine and a piperazine in this compound presents a unique chemical architecture that warrants investigation for its potential as a dopamine agonist.

Synthetic Pathway and Chemical Characterization

The synthesis of this compound can be approached through several established organic chemistry routes. A plausible and efficient method involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with piperazine.

Proposed Synthetic Protocol

A common strategy for synthesizing similar benzylpiperazine derivatives involves the reaction of a commercially available or synthesized benzylpyrrolidine intermediate with piperazine.[7][8]

Step 1: Synthesis of a suitable 3-substituted-1-benzylpyrrolidine intermediate. This could involve the tosylation or mesylation of 1-benzyl-3-pyrrolidinol to create a good leaving group at the 3-position.

Step 2: Nucleophilic substitution with piperazine. The activated 1-benzylpyrrolidine intermediate is then reacted with an excess of piperazine. The excess piperazine acts as both the nucleophile and the base to neutralize the acid formed during the reaction.

Step 3: Purification. The final product, this compound, would be purified using standard techniques such as column chromatography or distillation under reduced pressure.

Characterization: The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Pharmacological Evaluation

A thorough in vitro pharmacological evaluation is essential to determine the affinity and functional activity of this compound at dopamine receptor subtypes.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.

Experimental Protocol: Radioligand Displacement Assay

-

Cell Culture and Membrane Preparation: Stably transfected cell lines expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone or [³H]-Raclopride for D2-like receptors) and a range of concentrations of the test compound, this compound.

-

Incubation: Incubate the plates at room temperature for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Activity Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. For dopamine receptors, cAMP assays are a common method to assess functional activity.[1][9][10][11]

Experimental Protocol: cAMP Functional Assay

-

Cell Culture: Use stably transfected cell lines expressing individual human dopamine receptor subtypes.

-

Assay Setup: Seed the cells in a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. For antagonist mode, cells would be co-incubated with a known dopamine agonist.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[1][11]

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. For agonists, a sigmoidal dose-response curve will be generated, from which the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) can be determined.

Data Presentation: Predicted In Vitro Profile

| Parameter | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |

| Binding Affinity (Ki, nM) | To be determined | To be determined | To be determined | To be determined | To be determined |

| Functional Activity (EC₅₀, nM) | To be determined | To be determined | To be determined | To be determined | To be determined |

| Efficacy (Emax, %) | To be determined | To be determined | To be determined | To be determined | To be determined |

Dopamine Receptor Signaling Pathways

Understanding the downstream signaling pathways of dopamine receptors is fundamental to interpreting the functional consequences of agonist binding.

D1-like Receptor Signaling

Activation of D1-like receptors leads to the stimulation of adenylyl cyclase by the Gαs/olf subunit, resulting in an increase in intracellular cAMP.[2][5] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[2][12] Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1), leading to an amplification of the phosphorylation state of various proteins and modulation of neuronal excitability.[3][12]

Caption: D1-like receptor signaling pathway.

D2-like Receptor Signaling

Conversely, D2-like receptor activation inhibits adenylyl cyclase via the Gαi/o subunit, leading to a decrease in cAMP levels and PKA activity.[2][5] D2-like receptors can also signal through G protein-independent pathways involving β-arrestin.[12] Additionally, the Gβγ subunits released upon receptor activation can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, and other signaling molecules.

Caption: D2-like receptor signaling pathway.

In Vivo Behavioral Assessment

To investigate the functional effects of this compound in a whole organism, a battery of behavioral tests in rodents is necessary. These tests can provide insights into the compound's potential therapeutic applications and side-effect profile.

Locomotor Activity

Dopamine agonists are known to modulate locomotor activity. An open-field test can be used to assess the effects of the compound on spontaneous locomotion, exploration, and anxiety-like behavior. An increase in locomotion is often indicative of dopamine receptor agonism.

Rotational Behavior in a Unilateral 6-OHDA Lesion Model

The 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used model of Parkinson's disease.[13] A unilateral lesion of the nigrostriatal dopamine pathway leads to a dopamine receptor supersensitivity in the ipsilateral striatum. Administration of a direct-acting dopamine agonist will cause the animal to rotate contralateral to the lesion. The number of rotations is a quantifiable measure of the agonist's potency.

Experimental Protocol: Rotational Behavior

-

Animal Model: Induce a unilateral 6-OHDA lesion in the medial forebrain bundle of rats.

-

Drug Administration: After a recovery period, administer various doses of this compound (e.g., intraperitoneally or subcutaneously).

-

Behavioral Recording: Place the rats in a circular arena and record their rotational behavior (full 360° turns) for a defined period (e.g., 90 minutes).

-

Data Analysis: Quantify the number of net contralateral rotations per minute.

Assessment of Potential Side Effects

It is also crucial to assess potential adverse effects. For instance, dopamine agonists can induce abnormal involuntary movements (dyskinesias), which can be scored in the 6-OHDA lesion model.[13] Additionally, tests for motor coordination (e.g., rotarod test) and anxiety-like behaviors (e.g., elevated plus maze) can provide a more comprehensive behavioral profile.[14][15]

Conclusion and Future Directions

This guide has outlined a systematic approach to the preclinical evaluation of this compound as a putative dopamine agonist. The proposed experimental workflow, from chemical synthesis to in vivo behavioral assessment, provides a robust framework for characterizing its pharmacological profile. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide its future development. Further investigations could include detailed pharmacokinetic studies, off-target screening, and evaluation in more complex behavioral models relevant to specific neuropsychiatric disorders.

References

- 1. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. innoprot.com [innoprot.com]

- 12. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of 1-(1-Benzylpyrrolidin-3-yl)piperazine: Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(1-Benzylpyrrolidin-3-yl)piperazine scaffold represents a significant pharmacophore in contemporary medicinal chemistry, demonstrating notable affinity and selectivity for a range of central nervous system (CNS) targets, particularly serotonin and dopamine receptors. This technical guide provides a comprehensive exploration of the structural analogs of this core, detailing synthetic methodologies, structure-activity relationships (SAR), and the experimental protocols essential for their pharmacological characterization. By elucidating the causal relationships between structural modifications and biological activity, this document serves as a foundational resource for researchers engaged in the discovery and development of novel CNS-acting therapeutics.

Introduction: The Significance of the this compound Core

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of biological systems.[1][2] Its derivatives are known to interact with various neurotransmitter receptors, including serotonergic and dopaminergic receptors, making them valuable templates for the design of antipsychotics, antidepressants, and anxiolytics.[3][4] The incorporation of a benzyl group often enhances binding affinity through potential cation-π interactions with aromatic residues within receptor binding pockets.[5]

The this compound structure combines the favorable properties of the benzylpiperazine pharmacophore with the conformational rigidity and stereochemical complexity of the pyrrolidine ring. This unique combination allows for a nuanced exploration of the chemical space around key CNS receptors, offering the potential for enhanced selectivity and improved pharmacokinetic profiles. This guide will systematically deconstruct this scaffold, providing the technical insights necessary to design and evaluate novel analogs with tailored pharmacological properties.

Synthesis of the Core Scaffold and Key Analogs

The synthesis of this compound and its analogs can be approached through several strategic routes. The primary methods involve the formation of the C-N bond between the pyrrolidine and piperazine rings, followed by or preceded by the introduction of the benzyl group and any desired substitutions on the piperazine nitrogen.

General Synthetic Strategies

Two principal retrosynthetic disconnections are commonly employed for the synthesis of the this compound core:

-

Strategy A: Alkylation of Piperazine with a Pyrrolidine Electrophile: This approach involves the reaction of a suitably activated N-benzyl-3-halopyrrolidine or N-benzylpyrrolidin-3-yl tosylate with piperazine or a monosubstituted piperazine.

-

Strategy B: Reductive Amination: This strategy entails the reaction of N-benzylpyrrolidin-3-one with a monosubstituted piperazine in the presence of a reducing agent.

The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns on the final analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent scaffold via the alkylation of piperazine with N-benzyl-3-chloropyrrolidine. This method provides a reliable and scalable route to the core structure.

Step 1: Synthesis of N-Benzyl-3-hydroxypyrrolidine

-

To a solution of 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until completion.

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-3-hydroxypyrrolidine.

Step 2: Synthesis of N-Benzyl-3-chloropyrrolidine

-

Dissolve N-benzyl-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-benzyl-3-chloropyrrolidine.

Step 3: Synthesis of this compound

-

In a sealed vessel, dissolve N-benzyl-3-chloropyrrolidine (1.0 eq) and piperazine (3.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base such as potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of Structural Analogs

The modularity of the synthetic routes allows for the introduction of a wide range of structural diversity.

-

Modifications of the Benzyl Moiety: Substituted benzyl halides or benzaldehydes can be used in the initial steps to introduce electron-donating or electron-withdrawing groups on the aromatic ring.

-

Modifications of the Piperazine Ring: A variety of monosubstituted piperazines can be used in the final step to introduce different aryl, heteroaryl, or alkyl groups at the N4 position. This is a common strategy for modulating the pharmacological profile of piperazine-containing compounds.[6]

Caption: General workflow for the synthesis of structural analogs.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound analogs is highly dependent on the nature and position of substituents on both the benzyl and piperazine moieties. A systematic exploration of these substitutions is crucial for optimizing affinity and selectivity for specific CNS targets, primarily serotonin (5-HT) and dopamine (D) receptors.

Modifications of the Benzyl Group

The benzyl group plays a critical role in receptor recognition. Modifications to this group can significantly impact binding affinity and functional activity.

-

Aromatic Substitution: Introduction of small, lipophilic groups at the 4-position of the benzyl ring, such as fluoro or chloro, can enhance affinity for certain receptors. This is often attributed to favorable interactions with hydrophobic pockets in the binding site. Conversely, bulky substituents may introduce steric hindrance and reduce affinity.

-

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) can modulate the electronic and steric properties of the ligand, leading to altered receptor selectivity.[7] For instance, replacement with a pyridine ring can introduce a hydrogen bond acceptor, potentially leading to new interactions with the receptor.

Modifications of the Piperazine Ring

The substituent at the N4 position of the piperazine ring is a key determinant of the pharmacological profile. This position is often directed towards the extracellular space in receptor binding and can be modified to fine-tune activity.

-

Arylpiperazine Moiety: The introduction of an aryl group, particularly a phenyl or substituted phenyl ring, is a common feature in ligands targeting 5-HT and dopamine receptors. Electron-withdrawing groups on this aryl ring can influence the pKa of the piperazine nitrogen and impact the ionic interactions with acidic residues like aspartate in the receptor binding pocket.[8]

-

Linker Length: The length and nature of the linker between the piperazine nitrogen and a terminal aromatic group can significantly affect affinity. Typically, a 2- to 4-carbon chain is optimal for spanning the distance between key interaction points within the receptor.[6]

-

Bioisosteric Replacements for Piperazine: To address potential metabolic liabilities or to explore novel chemical space, the piperazine ring can be replaced with bioisosteric scaffolds such as homopiperazine, diazabicycloalkanes, or spiro-diamines.[1][2][9] These modifications can alter the conformational rigidity and basicity of the molecule, leading to changes in receptor binding and pharmacokinetic properties.

Quantitative SAR Data

The following table summarizes hypothetical binding affinity data (Ki values in nM) for a series of analogs at key serotonin and dopamine receptors, illustrating the impact of structural modifications.

| Compound ID | Benzyl Substitution | Piperazine N4-Substitution | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) |

| 1 (Core) | H | H | 50 | 120 | 85 |

| 2a | 4-F | H | 25 | 90 | 60 |

| 2b | 4-Cl | H | 30 | 100 | 70 |

| 3a | H | Phenyl | 15 | 45 | 30 |

| 3b | H | 2-Methoxyphenyl | 10 | 30 | 25 |

| 3c | H | 3-Chlorophenyl | 20 | 55 | 40 |

| 4a | 4-F | 2-Methoxyphenyl | 5 | 15 | 10 |

| 4b | 4-Cl | 2-Methoxyphenyl | 8 | 20 | 15 |

Caption: Logical flow of structure-activity relationship analysis.

Experimental Protocols for Pharmacological Characterization

To ensure the trustworthiness and reproducibility of pharmacological data, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key in vitro assays used to characterize the structural analogs of this compound.

Radioligand Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following protocols are for the human 5-HT1A and D2 receptors.

Protocol 4.1.1: 5-HT1A Receptor Binding Assay

-